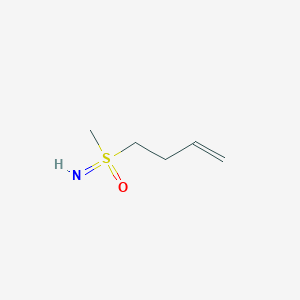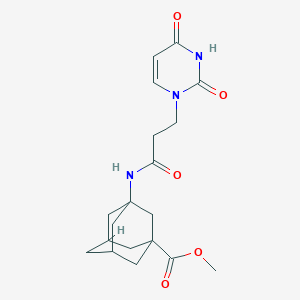
(2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride is a chemical compound that has been studied extensively in scientific research. This molecule has shown potential for various applications, including its use as a chiral building block in organic synthesis and as a potential therapeutic agent in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride is not fully understood. However, it has been proposed that it may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and to improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride in lab experiments is its relatively simple synthesis method. Additionally, it has shown potential for various applications, including its use as a chiral building block and as a potential therapeutic agent. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride. One potential direction is the further exploration of its potential therapeutic applications, including its use in the treatment of cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use. Finally, there is potential for the development of new synthetic methods for this compound, which may enable its use in a wider range of applications.
Métodos De Síntesis
The synthesis of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride involves the reaction of (S)-proline with formaldehyde and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of ((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol.
Aplicaciones Científicas De Investigación
((2S,3S,4R)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride)-2-(Methoxymethyl)pyrrolidine-3,4-diol;hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been used as a chiral building block in organic synthesis, as it can be easily transformed into other chiral compounds. Additionally, it has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
(2S,3S,4R)-2-(methoxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-10-3-4-6(9)5(8)2-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLLOSKXQQRZHT-YAFCINRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(C(CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1[C@@H]([C@@H](CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)


![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)


![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)
![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)

![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
